5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid
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Overview
Description
5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a furan ring with a pyrazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with pyrazole intermediates. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with halogenated compounds in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .
Scientific Research Applications
5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is unique due to its specific combination of a furan ring and a pyrazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(1-prop-2-enylpyrazol-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-2-6-13-7-5-8(12-13)9-3-4-10(16-9)11(14)15/h2-5,7H,1,6H2,(H,14,15) |
InChI Key |
GGYKWSQTODAQLL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC(=N1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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